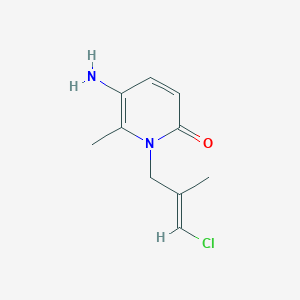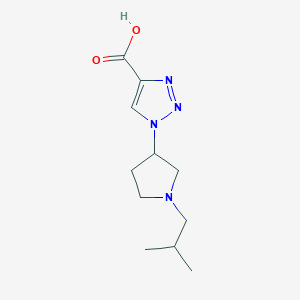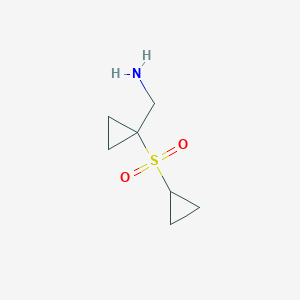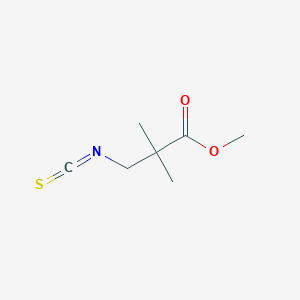![molecular formula C13H28N2 B13321649 {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine is an organic compound with the molecular formula C₁₃H₂₈N₂. It is a derivative of cyclohexylamine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylcyclohexyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylcyclohexylamine and 3-chloropropylamine.
Reaction: The 3,5-dimethylcyclohexylamine is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate {3-[(3,5-dimethylcyclohexyl)amino]propyl}amine.
Methylation: The intermediate is then methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in the investigation of cellular processes and signaling pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structural features could be leveraged in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of {3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog lacking the propyl and dimethylamino groups.
N,N-Dimethylcyclohexylamine: Similar but lacks the propyl chain.
N,N-Dimethylpropylamine: Lacks the cyclohexyl group.
Uniqueness
{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine is unique due to the presence of both the cyclohexyl and dimethylamino groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H28N2 |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
N-(3,5-dimethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-11-8-12(2)10-13(9-11)14-6-5-7-15(3)4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
CWHACVBARSMTPG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)NCCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)





![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)

![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
